

An In-Depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxyphenyl)(phenyl)methanol

Cat. No.: B119875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Methoxyphenyl)(phenyl)methanol**, a versatile secondary alcohol with applications in organic synthesis and medicinal chemistry. The guide details its chemical identity, physical properties, synthesis, and purification, with a focus on providing actionable information for laboratory use.

Chemical Identity and Synonyms

(4-Methoxyphenyl)(phenyl)methanol is a chemical compound with the molecular formula $C_{14}H_{14}O_2$. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

Synonym	CAS Number
4-Methoxybenzhydrol	720-44-5
p-Anisylphenylmethanol	720-44-5
(4-Anisyl)(phenyl)methanol	720-44-5
4-Methoxy- α -phenylbenzenemethanol	720-44-5
Benzenemethanol, 4-methoxy- α -phenyl-	720-44-5
p-Methoxybenzhydryl alcohol	720-44-5
α -(4-Methoxyphenyl)benzyl alcohol	720-44-5
4-Methoxydiphenylmethanol	720-44-5
NSC 5186	720-44-5

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Methoxyphenyl)(phenyl)methanol** is presented in the table below, facilitating its use in experimental design and theoretical modeling.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	63-69 °C	
Boiling Point	363.2 °C at 760 mmHg	
Purity	>97%	[1]

Synthesis of (4-Methoxyphenyl)(phenyl)methanol

The most common and efficient method for the synthesis of **(4-Methoxyphenyl)(phenyl)methanol** is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent with p-anisaldehyde or the reaction of an anisyl Grignard reagent with benzaldehyde. A detailed experimental protocol for the former is provided below.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- p-Anisaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), dilute
- Hexane
- Ethyl acetate

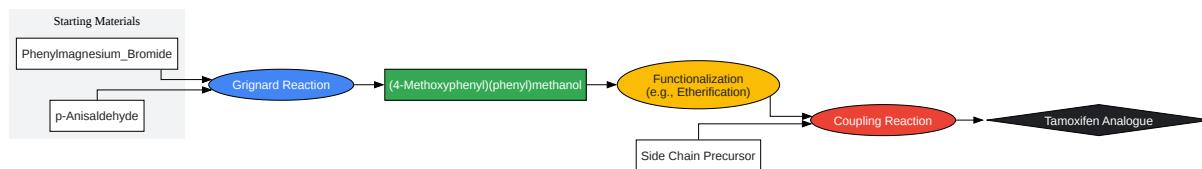
Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.

- A solution of bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.
- A small portion of the bromobenzene solution is added to the flask to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
- Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.
- After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

- Reaction with p-Anisaldehyde:
 - A solution of p-anisaldehyde in anhydrous diethyl ether is prepared and added to the dropping funnel.
 - The Grignard reagent solution is cooled in an ice bath.
 - The p-anisaldehyde solution is added dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up and Isolation:
 - The reaction mixture is quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure to yield the crude product.

Purification


The crude **(4-Methoxyphenyl)(phenyl)methanol** can be purified by recrystallization or column chromatography.

- Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexane, and dried.
- Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used as the eluent.

Application in Organic Synthesis: A Workflow for Tamoxifen Analogue Synthesis

(4-Methoxyphenyl)(phenyl)methanol and its derivatives are valuable intermediates in the synthesis of biologically active molecules. One notable application is in the preparation of tamoxifen analogues, which are selective estrogen receptor modulators (SERMs) used in the treatment of breast cancer. The hydroxyl group of **(4-Methoxyphenyl)(phenyl)methanol** can be used as a handle for further chemical modifications to build the complex structure of these drugs.

Below is a conceptual workflow illustrating the use of a **(4-Methoxyphenyl)(phenyl)methanol** core in the synthesis of a tamoxifen analogue.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a Tamoxifen analogue.

This diagram illustrates a generalized synthetic pathway where **(4-Methoxyphenyl)(phenyl)methanol** serves as a key building block. The initial Grignard reaction produces the core alcohol. This intermediate then undergoes functionalization, for instance, an etherification to introduce a side chain that is characteristic of tamoxifen and its analogues. This functionalized intermediate is then coupled with another molecular fragment to yield the final tamoxifen analogue. This workflow highlights the strategic importance of **(4-Methoxyphenyl)(phenyl)methanol** in constructing complex, biologically active molecules.

Conclusion

(4-Methoxyphenyl)(phenyl)methanol is a readily accessible and synthetically versatile secondary alcohol. Its straightforward synthesis via the Grignard reaction and its utility as a precursor for more complex molecules, such as tamoxifen analogues, make it a valuable compound for researchers in organic synthesis and drug discovery. This guide provides the essential technical information required for its synthesis, purification, and application in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-methoxyphenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119875#synonyms-for-4-methoxyphenyl-phenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com